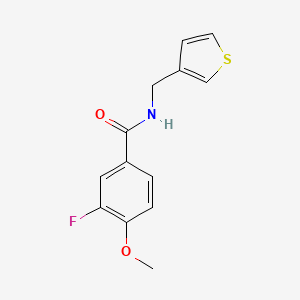

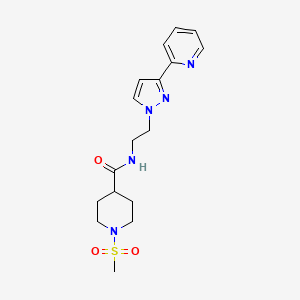

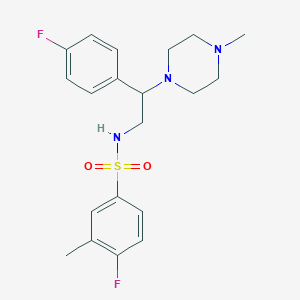

![molecular formula C15H11N3O5S2 B2731651 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 896336-32-6](/img/structure/B2731651.png)

4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide” is a compound that has been synthesized as part of a class of hybrid antimicrobials . These molecules combine thiazole and sulfonamide, groups known for their antibacterial activity . The compound is available for purchase with a molecular formula of C15H11N3O5S2 and a molecular weight of 377.39.

Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The FT-IR spectrum showed peaks at 1218 cm-1 (C–O), 1270 cm-1 (C–S), 1593 and 1325 cm-1 (asym. and sym. –N=O str of NO2), 1652 cm-1 (C=N), 1678 cm-1 (amide C=O), and 3185–3192 cm-1 (–NH) .Chemical Reactions Analysis

The compound was evaluated for its anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis

The compound has a melting point of 212–213 °C .Applications De Recherche Scientifique

Corrosion Inhibition

Specific Scientific Field

Materials Chemistry

Summary of the Application

Functionalized 2-hydrazinobenzothiazole compounds, which share a similar benzothiazole structure with the compound , have been investigated for their potential as corrosion inhibitors in N80 steel .

Methods of Application

The effectiveness of these inhibitors was monitored by gravimetric and electrochemical methods . Observations suggested that the mechanism of inhibition is mainly due to the adsorption of these inhibitors on the metal surface .

Results or Outcomes

The compounds were found to be effective in scaling down the corrosion process in N80 steel . Morphological studies indicated the formation of a protective layer on the metal surface which slows down the process of corrosion .

Cyclooxygenase-2 Inhibition

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

A series of benzimidazole derivatives, wherein a 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position, were designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .

Methods of Application

The synthesized compounds were evaluated in vitro for their inhibitory activity against COX-1 and COX-2 . They were also evaluated in vivo for their anti-inflammatory activity and ulcerogenic liability .

Results or Outcomes

Several compounds showed selective inhibition to the COX-2 isozyme . One compound, in particular, showed the most potent COX-2 inhibitory activity with an IC50 of 0.10 μM and a selectivity index (SI) of 134 . This compound also showed good anti-inflammatory activity and low ulcerogenic liability .

Anti-HIV Activity

Summary of the Application

Compounds with a similar benzothiazole structure have been synthesized and tested for their inhibitory activity against HIV-1 reverse transcriptase .

Methods of Application

The synthesized compounds were evaluated in vitro for their inhibitory activity against HIV-1 reverse transcriptase .

Results or Outcomes

One of the compounds, 3-(benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one, was found to have low anti-HIV-1 RT activity .

Propriétés

IUPAC Name |

4-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O5S2/c1-25(22,23)11-5-2-9(3-6-11)14(19)17-15-16-12-7-4-10(18(20)21)8-13(12)24-15/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBYXYFKAAUJRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

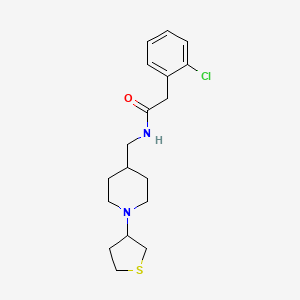

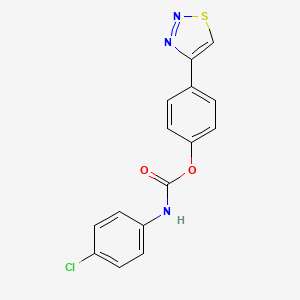

![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)

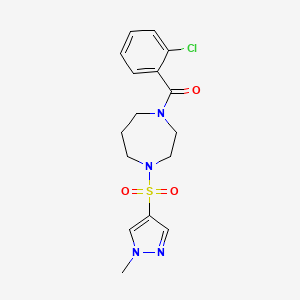

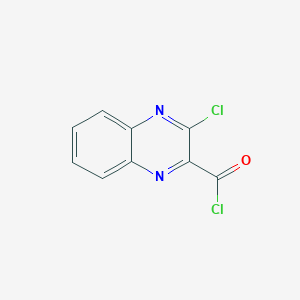

![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)

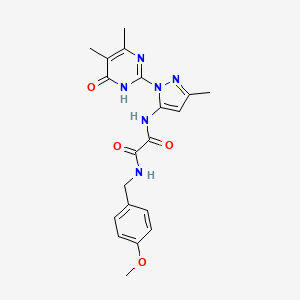

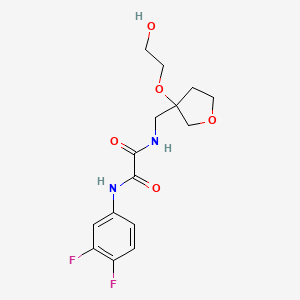

![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)

![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride](/img/structure/B2731588.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)